molecular formula C5H9Br2NO B8749941 2,4-Dibromo-N-methylbutanamide

2,4-Dibromo-N-methylbutanamide

Cat. No.: B8749941
M. Wt: 258.94 g/mol
InChI Key: HPCYZQZHUNXJPG-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-methylbutanamide is a useful research compound. Its molecular formula is C5H9Br2NO and its molecular weight is 258.94 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H9Br2NO

Molecular Weight

258.94 g/mol

IUPAC Name

2,4-dibromo-N-methylbutanamide

InChI

InChI=1S/C5H9Br2NO/c1-8-5(9)4(7)2-3-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

HPCYZQZHUNXJPG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CCBr)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Dibromobutanoyl chloride (CAS no. 82820-87-9) (16.9 g, 64 mmol) in DCM (20 mL) was added dropwise to a solution of methylamine (20 mL) in water (30 mL) and DCM (30 mL) at 10-15° C., then warmed to 30° C. and stirred for 30 minutes. The organic layer was separated and the aqueous layer re-extracted with DCM (2×10 mL), the combined organic layers were washed with brine (20 mL), dried (MgSO4) and evaporated to afford the product (16.3 g, 98%). 1H NMR δ (400 MHz, CDCl3) 2.35-2.45 (m, 1H), 2.57-2.67 (m, 1H), 2.81 (d, 3H), 3.44-3.54 (m, 2H), 4.46 (q, 1H), 6.34 (s, 1H).
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20 mL
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30 mL
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30 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

reacting the methyl-2,4-dibromobutyrate with methylamine in an aqueous medium to form N-methyl-2,4-dibromobutyramide;
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Synthesis routes and methods III

Procedure details

Methyl 2,4-dibromobutyrate (50 gm, 0.192 mole) was mixed with 40 wt % methylamine in aqueous solution (20.0 ml, 7.22 gm, 0.232 mole) with stirring and cooling in an ice bath. The reaction mixture was stirred for 16 hours at 5° C., chloroform (100 ml) was then added and the organic layer washed with water. The organic extract was dried over magnesium sulfate, filtered and the solvent removed. The crude product was purified by column chromatography (silica gel, gradient elution hexane/chloroform to chloroform/ethylacetate) to yield an off-white solid, (25.4 gm, 51.7%): m.p. 42°-47° C. The compound was used in the next step without further purification. A small portion was further purified for elemental analysis; m.p. 48°-49° C. IR(KBr) 3450, 1660, 1570, 1415, 1240 and 1210 cm-1 ; H-NMR (CDCl3) δ 2.48 (m, 1H, --CH2 -CHBr--), 2.79(m, 1H, --CH2 -CHBy--), (d, 3H, --NH2 -CH3 --), 3.55 (t, 2H, Br--CH2 --CH2), 4.54 (dd, 1H, --CHBr--); 6.39 (s, broad, 1H, --NH--CH3), C--NMR, decoupled (CDCl3) 26.83, 30.27, 37.60, 48.26, 168.65 ppm. Anal. calcd. for C5H9NBr2O (258.949): C, 23.19; H, 3.50; N, 5.41. Found: C, 23.53; H, 3.44; N, 5.29%.
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50 g
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solution
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20 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

A solution mixture consisting of 40% aqueous methylamine solution (7.9 g, 0.10 mol, manufactured by JUNSEI CHEMICAL CO., LTD.) and water (3.3 g) was cooled to not more than 10° C. To the solution mixture, 2,4-dibromobutyric acid bromide (38 g, 0.12 mol) was added dropwise over a period of 15 minutes while keeping the temperature at not more than 10° C. After the completion of the dropwise addition, the mixture was heated to 30° C. and stirred for 30 minutes. The reaction liquid was combined with 50 g of chloroform, and the organic phase was extracted. The organic phase was separated and dried over magnesium sulfate, and the magnesium sulfate was filtered out. The organic phase obtained was concentrated to afford a crude crystal, which was then washed with a 1:1 solution of diethyl ether and hexane to give N-methyl-2,4-dibromobutyric acid amide (21.4 g, 0.083 mol, mp: 54° C., yield: 69%).
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7.9 g
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3.3 g
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38 g
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50 g
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